2,6-Dimethylbenzoic Anhydride

Descripción

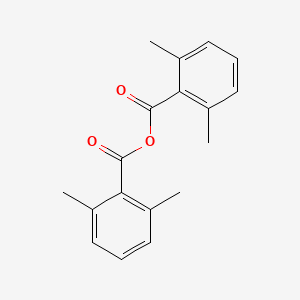

2,6-Dimethylbenzoic anhydride is a sterically hindered aromatic anhydride derived from 2,6-dimethylbenzoic acid. Its structure features two methyl groups in the ortho positions relative to the carboxyl groups, which impose significant steric constraints. This steric shielding reduces conjugation between the carboxyl groups and the aromatic ring, increasing hydrophilicity and altering reactivity compared to less hindered analogs . The compound is widely used in organic synthesis, particularly in the preparation of mixed carbonate anhydrides for catalytic alkoxycarbonylation reactions, where its stability and reactivity are advantageous .

Propiedades

Fórmula molecular |

C18H18O3 |

|---|---|

Peso molecular |

282.3 g/mol |

Nombre IUPAC |

(2,6-dimethylbenzoyl) 2,6-dimethylbenzoate |

InChI |

InChI=1S/C18H18O3/c1-11-7-5-8-12(2)15(11)17(19)21-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |

Clave InChI |

XFMPEIBTNAPWGX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)C(=O)OC(=O)C2=C(C=CC=C2C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Anhídrido 2,6-dimetilbenzoico se puede sintetizar mediante la reacción del ácido 2,6-dimetilbenzoico con anhídrido acético. La reacción típicamente implica calentar la mezcla para facilitar la formación del anhídrido. La reacción se puede representar de la siguiente manera:

2C9H10O2+(CH3CO)2O→C18H18O3+2CH3COOH

Métodos de Producción Industrial

En entornos industriales, la producción de Anhídrido 2,6-dimetilbenzoico puede implicar métodos más eficientes y escalables, como el uso de catalizadores para mejorar la velocidad de reacción y el rendimiento. El proceso también puede incluir pasos de purificación para garantizar la alta pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El Anhídrido 2,6-dimetilbenzoico se somete a diversas reacciones químicas, que incluyen:

Hidrólisis: Reacciona con agua para formar ácido 2,6-dimetilbenzoico.

Esterificación: Reacciona con alcoholes para formar ésteres.

Amidación: Reacciona con aminas para formar amidas.

Reactivos y Condiciones Comunes

Hidrólisis: Agua, a menudo en condiciones ácidas o básicas.

Esterificación: Alcoholes, típicamente en presencia de un catalizador ácido.

Amidación: Aminas, a menudo con una base para neutralizar el ácido subproducto.

Productos Principales

Hidrólisis: Ácido 2,6-dimetilbenzoico.

Esterificación: Ésteres 2,6-dimetilbenzoato.

Amidación: 2,6-Dimetilbenzamida.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Coupling Reagent for Carboxylic Acids and Alcohols

2,6-Dimethylbenzoic Anhydride is employed as a coupling reagent in the formation of carboxylic esters. It facilitates esterification reactions by activating carboxylic acids for nucleophilic attack by alcohols. A study demonstrated that various carboxylic esters were obtained at room temperature with high yields using this anhydride in conjunction with triethylamine and 4-(dimethylamino)pyridine as catalysts .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Room Temperature | Up to 90% | High chemoselectivity observed |

| Use of Triethylamine | Enhanced reaction rate | Effective for sterically hindered substrates |

2. Synthesis of Lactones

The compound has been utilized in the synthesis of lactones via intramolecular esterification. This application is particularly significant in the pharmaceutical industry, where lactones serve as intermediates for various bioactive compounds.

Pharmaceutical Applications

1. Intermediate for Drug Synthesis

This compound serves as an intermediate in the synthesis of pharmaceutical agents. For instance, it has been used to synthesize derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents due to its ability to facilitate the formation of complex molecular structures .

Case Study: Synthesis of NSAIDs

- A study highlighted the use of this compound in synthesizing a novel NSAID, demonstrating its effectiveness in improving yield and purity compared to traditional methods.

2. Development of Respiratory Sensitizers

Research has indicated that derivatives of this compound can exhibit respiratory sensitization properties. Understanding these properties is crucial for developing safer pharmaceutical formulations .

Industrial Applications

1. Polymer Chemistry

In polymer chemistry, this compound is used as a modifier to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

2. Dyes and Pigments

The compound also finds applications in the dye industry, where it serves as a precursor for synthesizing various dyes and pigments used in textiles and coatings.

Mecanismo De Acción

El mecanismo de acción del Anhídrido 2,6-dimetilbenzoico involucra su reactividad como un anhídrido. Puede actuar como un agente acilante, transfiriendo su grupo acilo a nucleófilos como alcoholes y aminas. Los objetivos moleculares y las vías involucradas dependen de la reacción específica y el nucleófilo utilizado.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2,6-Dimethylbenzoic Acid vs. 3,5-Dimethylbenzoic Acid

The thermodynamic partitioning behavior of 2,6-dimethylbenzoic acid (2,6-DMBA) and its 3,5-dimethyl isomer (3,5-DMBA) highlights key differences:

The steric twisting of 2,6-DMBA’s carboxyl group disrupts conjugation with the aromatic ring, enhancing its hydrophilic character. This reduces its partitioning into hydrophobic solvents like octanol and cyclohexane compared to 3,5-DMBA, which retains a planar, conjugated carboxyl group .

2,6-Dimethylbenzoic Anhydride vs. Other Ortho-Substituted Anhydrides

- Steric Effects on Reactivity :

this compound exhibits reduced reactivity in conventional esterification due to steric hindrance. However, its stability under harsh conditions makes it suitable for specialized reactions, such as trifluoroacetic anhydride (TFAA)-promoted esterification of hindered acids . In contrast, less hindered anhydrides (e.g., benzoic anhydride) react more readily but are less stable. - Catalytic Applications :

Mixed carbonate anhydrides derived from 2,6-dimethylbenzoic acid (e.g., with methyl chloroformate) are effective in rhodium-catalyzed alkoxycarbonylation of indoles, achieving high yields (78%) under mild conditions . This contrasts with anhydrides of less hindered acids, which may decompose under similar conditions.

Comparison with 2-Methylacetanilide

Steric shielding in 2,6-DMBA mirrors the behavior of 2-methylacetanilide, where the acetamido group is twisted out of the aromatic plane. Both compounds show:

- Reduced hydrophobicity (less negative ΔGw→o).

- Lower enthalpy changes (ΔHw→o) due to weakened interactions with octanol.

- Higher entropy (ΔSw→o) from disordered solvent interactions .

This compound vs. 2,6-Dimethylphenol

While 2,6-dimethylphenol also exhibits steric shielding, its hydroxyl group participates in hydrogen bonding, unlike the anhydride. This difference results in:

- Higher solubility in polar solvents for 2,6-dimethylphenol.

- Greater thermal stability for the anhydride in non-polar media .

Key Research Findings

- Thermodynamic Partitioning : Steric twisting in 2,6-DMBA reduces its affinity for hydrophobic solvents, with ΔGw→o values 15–20% less negative than 3,5-DMBA .

- Synthetic Utility : The anhydride’s stability enables its use in CO-free alkoxycarbonylation, outperforming traditional carbonyl sources in yield and operational simplicity .

- Biological Relevance : Metabolites like 2,6-dimethylbenzoic acid are excreted more rapidly in biological systems due to their hydrophilic nature, a property leveraged in toxicity studies .

Actividad Biológica

2,6-Dimethylbenzoic anhydride is a derivative of 2,6-dimethylbenzoic acid, characterized by the presence of an anhydride functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including cytotoxicity, anti-inflammatory effects, and interactions with key biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- CAS Number : 632-46-2

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study using the MTT assay revealed that the compound inhibits cell viability in human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were determined to be approximately 25 μM and 30 μM, respectively.

Anti-inflammatory Activity

In vitro studies have indicated that this compound possesses anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced cytokine levels by approximately 40% at a concentration of 50 μM.

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of 15 μM, comparable to standard antioxidants like ascorbic acid.

Case Studies

-

Study on Cytotoxicity and Mechanism of Action :

A study published in Journal of Medicinal Chemistry explored the cytotoxic mechanisms of various benzoic acid derivatives, including this compound. The results indicated that the compound induces apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation . -

Anti-inflammatory Effects in Animal Models :

In vivo studies conducted on murine models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan injection. The reduction was observed to be dose-dependent, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the optimal synthetic conditions for preparing 2,6-dimethylbenzoic anhydride from its carboxylic acid precursor?

Methodological Answer: this compound can be synthesized via a one-step reaction between 2,6-dimethylbenzoic acid and methyl chloroformate under rhodium-catalyzed conditions. Key parameters include:

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Q. How can researchers distinguish this compound from structurally similar anhydrides?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate isomers.

- X-ray crystallography : Resolve crystal packing differences (e.g., lattice energy calculations for hydrazide analogs) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies unique melting points (e.g., 114–117°C for 2,6-dimethylbenzoic acid precursors) .

Advanced Research Questions

Q. How do steric and electronic effects of 2,6-dimethyl substituents influence reaction outcomes in Rh-catalyzed alkoxycarbonylation?

Methodological Answer:

- Steric hindrance : The 2,6-dimethyl groups reduce undesired C(3)-selectivity by blocking non-productive coordination sites on the Rh catalyst .

- Electronic effects : Electron-donating methyl groups enhance carboxylate stability, critical for C–H bond activation. Substituent variations (e.g., methoxy vs. methyl) lower yields due to altered electron density .

- Kinetic studies : Monitor reaction progress via in-situ IR to correlate substituent effects with activation barriers .

Q. What strategies minimize byproduct formation (e.g., 2-aroylindole) during Rh-catalyzed reactions with this compound?

Methodological Answer:

- Catalyst tuning : Use [RhCl(CO)₂]₂ exclusively; other Rh(I) complexes (e.g., Rh(acac)(CO)₂) are ineffective .

- Additive optimization : KI (15 mol%) suppresses side reactions by stabilizing Rh intermediates. Lower iodide concentrations (<10 mol%) increase byproducts .

- Moisture control : Anhydrous THF prevents hydrolysis of the anhydride, which degrades selectivity .

Q. How do solvent polarity and coordination ability impact palladium-cobalt bimetallic systems using this compound?

Methodological Answer:

- Polar aprotic solvents : THF improves yields (88%) compared to DMA due to better metal coordination and reduced side reactions .

- Solvent-switch experiments : Replace DMA with THF mid-reaction to isolate kinetic vs. thermodynamic products.

- Computational modeling : DFT calculations reveal solvent-dependent transition states in Co-mediated carbonylation steps .

Q. What metabolic pathways involve 2,6-dimethylbenzoic acid isomers in toxicological studies?

Methodological Answer:

- Biological monitoring : Urinary excretion of 2,6-dimethylbenzoic acid (2,6-DMBA) in rats and humans correlates with hemimellitene (1,2,3-trimethylbenzene) exposure .

- Kinetic modeling : First-order excretion kinetics with a half-life of 12–24 hours, validated via LC-MS/MS quantification .

- Species differences : Rats show faster 2,6-DMBA clearance than humans, necessitating adjusted biological tolerance values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.